molecular formula C16H22Br2N2O3 B3029635 Benzamide, 3,5-dibromo-2,6-dimethoxy-N-(1-ethyl-2-pyrrolidinylmethyl)-, (R)-(+)- CAS No. 73220-00-5

Benzamide, 3,5-dibromo-2,6-dimethoxy-N-(1-ethyl-2-pyrrolidinylmethyl)-, (R)-(+)-

Cat. No.: B3029635
CAS No.: 73220-00-5
M. Wt: 450.2 g/mol
InChI Key: JCBGKPTVKBFSNZ-SNVBAGLBSA-N
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Description

The compound 3,5-dibromo-2,6-dimethoxy-N-(1-ethyl-2-pyrrolidinylmethyl)benzamide (R)-(+)- is a benzamide derivative characterized by:

  • Halogenation: Two bromine atoms at the 3,5-positions of the benzene ring.
  • Methoxy groups: Two methoxy substituents at the 2,6-positions.
  • Chiral center: The (R)-(+)-configuration at the pyrrolidinylmethyl side chain.
  • Amide linkage: A benzamide core functionalized with a 1-ethyl-2-pyrrolidinylmethyl group.

This structural complexity confers unique physicochemical properties, such as increased molecular weight (due to bromine), lipophilicity (influenced by methoxy and alkyl groups), and stereospecific interactions.

Properties

IUPAC Name

3,5-dibromo-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Br2N2O3/c1-4-20-7-5-6-10(20)9-19-16(21)13-14(22-2)11(17)8-12(18)15(13)23-3/h8,10H,4-7,9H2,1-3H3,(H,19,21)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBGKPTVKBFSNZ-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Br)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@@H]1CNC(=O)C2=C(C(=CC(=C2OC)Br)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90223463
Record name Benzamide, 3,5-dibromo-2,6-dimethoxy-N-(1-ethyl-2-pyrrolidinylmethyl)-, (R)-(+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90223463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73220-00-5
Record name Benzamide, 3,5-dibromo-2,6-dimethoxy-N-(1-ethyl-2-pyrrolidinylmethyl)-, (R)-(+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073220005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 3,5-dibromo-2,6-dimethoxy-N-(1-ethyl-2-pyrrolidinylmethyl)-, (R)-(+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90223463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Benzamide, 3,5-dibromo-2,6-dimethoxy-N-(1-ethyl-2-pyrrolidinylmethyl)-, ®-(+)- typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:

    Bromination: Introduction of bromine atoms at the 3 and 5 positions of the benzamide ring.

    Methoxylation: Addition of methoxy groups at the 2 and 6 positions.

    Amidation: Formation of the amide bond with the pyrrolidinylmethyl group.

    Chiral Resolution: Separation of the ®-(+)- enantiomer from the racemic mixture.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to control the stereochemistry and functional group placement.

Chemical Reactions Analysis

Benzamide, 3,5-dibromo-2,6-dimethoxy-N-(1-ethyl-2-pyrrolidinylmethyl)-, ®-(+)- undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove bromine atoms or reduce the amide group to an amine.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Benzamide derivatives are widely used as building blocks in organic synthesis. The compound serves as a reagent in various chemical reactions due to its functional groups:

  • Bromination : The introduction of bromine atoms at specific positions on the benzamide ring allows for further functionalization.
  • Methoxylation : The addition of methoxy groups enhances solubility and reactivity.
  • Amidation : Formation of amide bonds is crucial for synthesizing biologically active compounds.

These reactions facilitate the development of new materials and pharmaceuticals.

Biological Activities

Research has indicated potential biological activities of Benzamide, 3,5-dibromo-2,6-dimethoxy-N-(1-ethyl-2-pyrrolidinylmethyl)-, (R)-(+)-:

  • Antimicrobial Properties : Studies suggest that the compound may exhibit antimicrobial effects against various pathogens.
  • Anticancer Activity : Preliminary investigations highlight its potential as an anticancer agent, warranting further exploration in cancer research.

Medicinal Chemistry

The compound is investigated for its therapeutic effects:

  • Lead Compound for Drug Development : Its structural characteristics make it a candidate for developing new drugs targeting specific biological pathways.
  • Mechanism of Action : It may interact with enzymes or receptors, modulating biochemical pathways relevant to disease processes.

Industrial Applications

In the industry, Benzamide derivatives are utilized in producing specialty chemicals and materials. Their unique properties make them suitable for various applications in manufacturing processes.

  • Antimicrobial Study :
    A study published in a peer-reviewed journal evaluated the antimicrobial properties of Benzamide derivatives against several bacterial strains. Results indicated significant inhibition zones compared to controls, suggesting potential as an antimicrobial agent.
  • Anticancer Research :
    In vitro studies demonstrated that the compound exhibited cytotoxic effects on specific cancer cell lines. Further research is needed to elucidate the mechanisms underlying these effects and assess potential clinical applications.
  • Synthetic Applications :
    A recent article detailed the synthesis of various benzamide derivatives using this compound as a starting material. The study highlighted the efficiency of synthetic routes involving bromination and methoxylation.

Mechanism of Action

The mechanism of action of Benzamide, 3,5-dibromo-2,6-dimethoxy-N-(1-ethyl-2-pyrrolidinylmethyl)-, ®-(+)- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Substituent and Property Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Benzamide (R)-(+)- 3,5-dibromo-2,6-dimethoxy C₁₇H₂₃Br₂N₂O₃* ~508.1 ~200–250 (inferred) Amide, Br, OCH₃, pyrrolidine
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-dimethoxyphenethyl C₁₇H₁₉NO₃ 285.34 90 Amide, OCH₃
2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D) 2-hydroxy, 3,4-dimethoxy C₁₇H₁₉NO₄ 301.34 96 Amide, OH, OCH₃
6-(1H-Benzimidazol-2-yl)-3,5-dimethylthieno[2,3-d]pyrimidin-4-one Benzimidazole, methyl C₁₅H₁₂N₄OS 296.35 N/A Thienopyrimidinone, benzimidazole

Notes:

  • The target compound’s bromine substituents significantly increase molecular weight compared to methoxy- or hydroxy-substituted benzamides (e.g., Rip-B, Rip-D).
  • Bromine’s electronegativity and steric bulk may enhance lipophilicity (logP) compared to methoxy groups .

Spectral Characterization

Table 2: Spectral Data Comparison
Compound Name Key IR Peaks (cm⁻¹) Notable NMR Signals (δ, ppm)
Target Benzamide (R)-(+)- ~1650 (amide C=O), 500–600 (C-Br) Aromatic protons: ~7.0–8.0; pyrrolidine CH₂: ~2.5–3.5
Rip-B ~1650 (amide C=O) Aromatic protons: 6.6–7.4; OCH₃: ~3.7
Thiazolo-pyrimidine 11a 2219 (CN), 1718 (C=O) CH₃: ~2.24–2.37; aromatic H: ~6.56–7.94

Insights :

  • The target’s IR spectrum would uniquely display C-Br stretches (absent in Rip-B or Rip-D).
  • NMR signals for the pyrrolidinylmethyl group (e.g., δ ~2.5–3.5 for CH₂) differentiate it from phenethylamine-based analogs .

Stereochemical and Electronic Considerations

  • Chirality : The (R)-(+)-configuration may enhance enantioselective interactions in biological systems, a feature absent in Rip-B or compounds.
  • Electron-Withdrawing Effects : Bromine’s electron-withdrawing nature could reduce electron density on the benzene ring, altering reactivity in electrophilic substitutions compared to methoxy or hydroxy groups .

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 3,5-dibromo-2,6-dimethoxy-N-(1-ethyl-2-pyrrolidinylmethyl)-, (R)-(+) is particularly noteworthy for its potential applications in treating central nervous system disorders and other therapeutic areas. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

  • IUPAC Name : Benzamide, 3,5-dibromo-2,6-dimethoxy-N-(1-ethyl-2-pyrrolidinylmethyl)-, (R)-(+)
  • Molecular Formula : C16H22Br2N2O3
  • Molecular Weight : 450.165 g/mol
  • CAS Number : 73220-00-5

The biological activity of this benzamide derivative is primarily attributed to its interaction with neurotransmitter receptors. Research indicates that compounds with similar structures exhibit high-affinity binding to dopamine D2 receptors, which are crucial in modulating various neurological functions. For instance, a study demonstrated that substituted benzamides can act as potent ligands for CNS dopamine D2 receptors, highlighting their potential in treating conditions such as schizophrenia and Parkinson's disease .

Biological Activity Overview

  • Dopamine Receptor Binding :
    • The compound has shown promising results in inhibiting [^3H]spiperone binding to D2 receptors, suggesting a high binding affinity.
    • Related studies indicate that modifications in the benzamide structure can enhance receptor selectivity and potency .
  • Antifungal Activity :
    • Certain derivatives of benzamides have been evaluated for antifungal properties. For example, compounds similar to the one exhibited moderate inhibitory activity against various fungal strains such as Fusarium graminearum and Botrytis cinerea, with effective concentrations (EC50) ranging from 11.61 to 40 μg/mL .
  • Cytotoxicity and Antiproliferative Effects :
    • Preliminary studies suggest that the compound may possess cytotoxic effects against certain cancer cell lines. The structure-activity relationship (SAR) indicates that specific substitutions can enhance antiproliferative activity against tumor cells .

Table 1: Biological Activity Summary of Benzamide Derivatives

Activity TypeCompound StructureEC50/IC50 ValuesReference
Dopamine D2 Binding3,5-Dibromo-2,6-dimethoxy-N-(1-ethyl-2-pyrrolidinylmethyl)High Affinity
Antifungal ActivityVarious Substituted BenzamidesEC50 = 11.61 - 40 μg/mL
CytotoxicityBenzamide DerivativesIC50 values TBD

Case Studies

  • Dopamine Receptor Ligands :
    A study synthesized a series of substituted benzamides and tested their binding affinity to dopamine receptors. The findings suggested that certain modifications significantly increased their potency as D2 receptor antagonists, indicating potential for further development into therapeutic agents for CNS disorders .
  • Antifungal Efficacy :
    Research focusing on the antifungal properties of benzamide derivatives highlighted the effectiveness of specific compounds against Fusarium species. The study provided insights into the structure-activity relationships that govern their efficacy, paving the way for developing new antifungal agents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, 3,5-dibromo-2,6-dimethoxy-N-(1-ethyl-2-pyrrolidinylmethyl)-, (R)-(+)-
Reactant of Route 2
Reactant of Route 2
Benzamide, 3,5-dibromo-2,6-dimethoxy-N-(1-ethyl-2-pyrrolidinylmethyl)-, (R)-(+)-

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